molecular formula C25H35N B1400471 9,9-dihexyl-9H-fluoren-2-amine CAS No. 1132796-42-9

9,9-dihexyl-9H-fluoren-2-amine

Cat. No.: B1400471
CAS No.: 1132796-42-9
M. Wt: 349.6 g/mol
InChI Key: CZCWHVDVMJTTNX-UHFFFAOYSA-N
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Description

9,9-dihexyl-9H-fluoren-2-amine is an organic fluorene compound . It is used as a pharmaceutical intermediate and an important intermediate in the synthesis of optoelectronic materials .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized by attaching carbazole and diphenylamine units to the hexakis (9,9-dihexyl-9H-fluoren-2-yl)benzene (HFB) core via Buchwald–Hartwig coupling reaction . Another method involves the preparation of novel polyaniline derivatives of poly (9-methyl-9H-carbazol-3-amine) and poly (this compound) by facile chemical polymerization .


Molecular Structure Analysis

The molecular formula of this compound is C25H35N . The InChI representation of the molecule is InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23 (21)25 (24 (22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it is used in the synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine . It is also used in the preparation of novel polyaniline derivatives through chemical polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 333.4 g/mol, XLogP3-AA of 6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 2, exact mass of 333.151749610 g/mol, monoisotopic mass of 333.151749610 g/mol, topological polar surface area of 26 Ų, heavy atom count of 26, formal charge of 0, and complexity of 455 .

Scientific Research Applications

Fluorescence Sensing and Chemosensors

9,9-dihexyl-9H-fluoren-2-amine, a component of polyaniline derivatives, has been utilized in the development of fluorescent chemosensors. These materials are found to be effective in the fluorescence detection of various acids and amines. Their applications extend to environmental protection, biosensing, and toxin detection in food, with the ability to function in both solution and gas-phase fluorescence detection (Qian et al., 2019).

Optoelectronic and Electro-Optical Properties

The optoelectronic properties of novel fluorene derivatives, including this compound, have been investigated for their application in organic light-emitting diodes (OLEDs). Studies involve understanding the absorption, photoluminescence, and electroluminescence properties of these materials (Yu et al., 2009). Similarly, fluorene-containing hybrid polymers based on furan and fluorene units have shown promising electro-optical properties, suggesting applications in electrochromic devices (Güneş et al., 2013).

Photovoltaic Applications

This compound has been incorporated into porphyrin dyes for dye-sensitized solar cells (DSSCs). The electron-donating properties of this fluorene derivative contribute to the enhanced absorption spectra and photon-to-electricity efficiency, showcasing its potential in solar energy conversion (Li et al., 2014).

Material Synthesis and Surface Engineering

The synthesis of alkylated aminofluorenes, including this compound, through palladium-catalyzed substitution has been demonstrated. These synthesized compounds are candidates for fluorescence probes, highlighting their importance in material science and surface engineering (Saroja et al., 2004).

Safety and Hazards

The safety data sheet for 9,9-diphenyl-9H-fluoren-2-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling the substance .

Properties

IUPAC Name

9,9-dihexylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWHVDVMJTTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728864
Record name 9,9-Dihexyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132796-42-9
Record name 9,9-Dihexyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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